2,6-Dimethylbenzonitrile
Description
Overview and Significance in Chemical Sciences
Aromatic nitriles, including 2,6-dimethylbenzonitrile, are a class of organic compounds that feature a cyano (-C≡N) group attached to an aromatic ring. researchgate.net This functional group is a common structural motif in a vast array of natural products, pharmaceuticals, agrochemicals, and materials. researchgate.netresearchgate.net The nitrile group's strong electron-withdrawing nature significantly influences the electronic density of the aromatic ring to which it is attached. nih.gov This property, combined with the linear geometry of the cyano group, makes aromatic nitriles valuable components in designing molecules with specific electronic and steric properties. nih.gov
In medicinal chemistry, the incorporation of a nitrile group is a recognized strategy for enhancing a drug candidate's binding affinity to its target and improving its pharmacokinetic profile. nih.gov Over 60 small molecule drugs containing a cyano group have received market approval, highlighting the importance of this functional group in drug discovery and development. nih.gov Furthermore, aromatic nitriles serve as versatile precursors in organic synthesis, capable of being transformed into a variety of other functional groups such as amines, amides, carboxylic acids, and aldehydes. researchgate.net
The reactivity and utility of aromatic nitriles are profoundly influenced by the nature and position of other substituents on the aromatic ring. In the case of this compound, the two methyl groups located at the ortho positions relative to the nitrile group exert significant steric hindrance. beilstein-journals.org This steric crowding can impact the accessibility of the nitrile group to reagents, in some cases hindering or even preventing certain reactions. beilstein-journals.orgspcmc.ac.in For instance, the hydrolysis of this compound may stop at the amide stage due to the steric hindrance preventing the final conversion to a carboxylic acid. spcmc.ac.in
Conversely, the electronic effects of the methyl groups, which are electron-donating, can also modulate the reactivity of the aromatic ring and the nitrile group. The interplay between these steric and electronic factors is a key area of investigation in academic research, as it dictates the specific applications for which a particular substituted benzonitrile (B105546) is best suited. For example, the steric hindrance in this compound has been shown to be a factor in the efficiency of certain catalytic hydration reactions. nih.gov
Role as a Key Intermediate and Building Block in Organic Synthesis
This compound's value in organic synthesis stems from its role as a versatile building block. guidechem.comcymitquimica.com Its chemical structure provides a scaffold for the construction of more complex molecules, making it an important intermediate in several industrial sectors. guidechem.com
While specific examples of dyes and pigments synthesized directly from this compound are not extensively detailed in the provided search results, aromatic nitriles in general are known to be important intermediates in the production of coloring agents. guidechem.comresearchgate.net The reactivity of the nitrile group allows for its conversion into various chromophoric and auxochromic systems that are essential for the color and properties of dyes and pigments.
This compound and its derivatives are utilized as intermediates in the synthesis of agrochemicals, including pesticides and herbicides. guidechem.comcymitquimica.comontosight.aicymitquimica.comcymitquimica.com The structural motifs provided by this compound can be incorporated into larger molecules designed to have specific biological activities against pests and weeds. ontosight.ailookchem.com For instance, benzonitrile derivatives are used in the development of fungicidal compounds. google.com
The pharmaceutical industry represents a significant area of application for this compound and related compounds. guidechem.comcymitquimica.comontosight.aiontosight.ai It serves as a starting material or intermediate in the synthesis of a variety of pharmaceutical agents. guidechem.comontosight.ai The unique steric and electronic properties of the this compound core can be advantageous in designing drug molecules with specific target affinities and pharmacological profiles. nih.gov For example, a nonsteroidal progesterone (B1679170) receptor antagonist, PF-02413873, which incorporates a this compound moiety, has been evaluated for the treatment of gynecological conditions. nih.gov
Synthesis of Pharmaceuticals and Therapeutic Agents
Nonsteroidal Progesterone Receptor Antagonists (e.g., PF-02413873)
A significant application of this compound is in the synthesis of nonsteroidal progesterone receptor (PR) antagonists. acs.orgacs.org One notable example is the compound PF-02413873, a selective and competitive PR antagonist. nih.govresearchgate.net This compound, chemically named 4-{[3-Cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy}-2,6-dimethylbenzonitrile, has been investigated for its potential in treating gynecological conditions like endometriosis. nih.govviamedica.pl The development of a scalable synthesis for PF-02413873 highlights the industrial relevance of this compound as a key starting material. acs.orgacs.org In vitro studies have demonstrated that PF-02413873 effectively blocks progesterone binding and PR nuclear translocation. nih.govresearchgate.net
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
The structural motif of this compound is also incorporated into the design of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). These inhibitors are a critical component of highly active antiretroviral therapy (HAART). d-nb.info For instance, the diarylpyrimidine (DAPY) class of NNRTIs, which includes the approved drug etravirine, features a substituted benzonitrile moiety. d-nb.infogoogle.com Research in this area involves the synthesis of novel NNRTI candidates where the this compound fragment is a key component of the molecule's "left wing," which interacts with the NNRTI binding pocket of the reverse transcriptase enzyme. acs.org The design of these inhibitors aims to overcome drug resistance issues associated with earlier generation NNRTIs. acs.orgsemanticscholar.org
Production of Specialty Chemicals and Materials
Beyond pharmaceuticals, this compound and its derivatives are utilized in the production of specialty chemicals and advanced materials. dokumen.pub The nitrile group's reactivity allows for its conversion into other functional groups, making it a versatile intermediate in organic synthesis. Its derivatives have been explored for creating functional materials with specific properties for applications in electronics and specialized coatings. The stable aromatic ring and the reactive nitrile group make it a suitable building block for high-performance materials. For example, benzonitrile compounds can be incorporated into polymers to tailor their properties.
Applications in Biological and Medicinal Research
Enzyme-Catalyzed Reactions Studies
In the field of biochemistry, this compound serves as a substrate or model compound in studies of enzyme-catalyzed reactions. cymitquimica.com The steric hindrance provided by the two methyl groups adjacent to the nitrile group can influence how enzymes interact with and metabolize the compound. This makes it a useful tool for probing the active sites of enzymes and understanding their substrate specificity.
Model Compound in Biochemical Research
As a model compound, this compound is employed in various biochemical research contexts. For instance, its derivatives, such as 4-hydroxy-2,6-dimethylbenzonitrile (B1297900), have been used to study protein-ligand interactions. nih.gov By observing the binding of such compounds to proteins, researchers can gain insights into the forces that govern molecular recognition and the structural requirements for ligand binding. nih.gov
Potential Biological Activities and Interactions with Biomolecules
Research has indicated that derivatives of this compound may possess a range of biological activities. For example, some related benzonitrile compounds have been investigated for antimicrobial and antitumor properties. guidechem.com The interaction of these compounds with biomolecules is a key area of study. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for biological activity. Furthermore, the electronic properties of the benzonitrile ring system can be modulated by substituents, influencing its interactions with biological targets. oup.com
Comparison with Structural Analogs and Isomers in Research
The properties and reactivity of this compound are best understood through comparison with its five other constitutional isomers: 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-dimethylbenzonitrile (B1329614). The varied placement of the two methyl groups relative to the cyano group leads to significant differences in their chemical behavior.
Steric and Electronic Property Dictation by Methyl Group Positions
The stability and reactivity of benzonitrile isomers are governed by a combination of steric and electronic effects. chemrxiv.orgamazonaws.com Steric effects arise from the spatial arrangement of atoms, where bulky groups can hinder reactions or influence molecular conformation. chemrxiv.org Electronic effects involve the donation or withdrawal of electron density, which alters the reactivity of the aromatic ring and its substituents. amazonaws.com
Key Comparisons:
This compound: The two methyl groups are positioned ortho to the cyano group. This arrangement creates significant steric hindrance around the nitrile functionality, potentially impeding reactions that involve direct attack on the nitrile carbon or nitrogen.
3,5-Dimethylbenzonitrile: The methyl groups are meta to the cyano group. This isomer experiences considerably less steric hindrance at the reaction center compared to the 2,6-isomer.
Other Isomers (2,3-, 2,4-, 2,5-, 3,4-): These isomers exhibit intermediate levels of steric hindrance.
The interaction between the electron-donating methyl groups and the electron-withdrawing cyano group is generally found to be slightly stabilizing. kpfu.ru This electronic interplay, combined with the varied steric environments, results in a unique set of properties for each isomer.
| Isomer | Methyl Group Positions (relative to -CN) | Relative Steric Hindrance at Cyano Group | Expected Electronic Influence |
|---|---|---|---|
| This compound | ortho, ortho | High | Strong electron donation near the cyano group, influencing bond polarity and reactivity. |
| 2,3-Dimethylbenzonitrile | ortho, meta | Moderate | Asymmetric electron donation affecting the ring's electron density distribution. |
| 2,4-Dimethylbenzonitrile (B1265751) | ortho, para | Moderate | Electron donation from both ortho and para positions, strongly activating the ring. |
| 2,5-Dimethylbenzonitrile | ortho, meta | Moderate | Asymmetric electron donation. |
| 3,4-Dimethylbenzonitrile (B1346954) | meta, para | Low | Asymmetric electron donation. |
| 3,5-Dimethylbenzonitrile | meta, meta | Low | Symmetric electron donation from meta positions. |
Photochemical Reactivity of Dimethylbenzonitrile Isomers
The differences in steric and electronic properties among the dimethylbenzonitrile isomers are clearly demonstrated in their photochemical reactivity. researchgate.netnih.gov Studies have shown that upon irradiation, particularly in an acetonitrile (B52724) solvent, the six isomers can be divided into two distinct, non-interconverting triads. researchgate.netnih.gov
The Two Photochemical Triads:
Triad (B1167595) 1: 2,3-Dimethylbenzonitrile, 3,4-Dimethylbenzonitrile, and this compound. researchgate.net
Triad 2: 2,4-Dimethylbenzonitrile, 2,5-Dimethylbenzonitrile, and 3,5-Dimethylbenzonitrile. researchgate.net
Within each triad, phototransposition reactions can convert one member into the others. nih.gov However, the efficiency of these transformations varies greatly among the isomers. For instance, within the first triad, only the 3,4-dimethyl isomer showed enough reactivity to approach a steady-state composition under extended irradiation. researchgate.netnih.gov This suggests a higher quantum yield for its isomerization compared to the 2,3- and 2,6-isomers.
Furthermore, when the solvent is changed to 2,2,2-trifluoroethanol (B45653) (TFE), a protic solvent, a different reaction pathway emerges. Irradiation in TFE can lead to the formation of photoaddition products. researchgate.netnih.gov This reaction, however, only proceeds in significant yields for one member of each triad: 3,4-dimethylbenzonitrile from the first triad and 2,4-dimethylbenzonitrile from the second. researchgate.netnih.gov Mechanistic studies, including deuterium (B1214612) labeling experiments, have consistently shown that the critical step determining the products of both phototransposition and photoaddition involves the carbon atom to which the cyano group is attached. researchgate.netscispace.comacs.org
| Isomer | Photochemical Triad | Reactivity in Acetonitrile (Phototransposition) | Reactivity in TFE (Photoaddition) |
|---|---|---|---|
| This compound | 1 | Low | Negligible |
| 2,3-Dimethylbenzonitrile | 1 | Low | Negligible |
| 3,4-Dimethylbenzonitrile | 1 | High (approaches steady state) | Significant Yield |
| 2,4-Dimethylbenzonitrile | 2 | - | Significant Yield |
| 2,5-Dimethylbenzonitrile | 2 | - | - |
| 3,5-Dimethylbenzonitrile | 2 | - | - |
Data for reactivity in Acetonitrile and TFE for all isomers in Triad 2 were not fully detailed in the provided search results, hence marked as '-'.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-7-4-3-5-8(2)9(7)6-10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSACPWSIIRFHHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215957 | |
| Record name | 2,6-Dimethylbenzonitrile | |
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Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6575-13-9 | |
| Record name | 2,6-Dimethylbenzonitrile | |
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| Record name | 2,6-Dimethylbenzonitrile | |
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| Record name | 6575-13-9 | |
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| Record name | 2,6-Dimethylbenzonitrile | |
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| Record name | 2,6-dimethylbenzonitrile | |
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| Record name | 2,6-DIMETHYLBENZONITRILE | |
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Synthetic Methodologies and Precursor Chemistry
Alternative Synthetic Approaches (Implied by Derivatives)
Beyond direct substitution on a pre-functionalized ring, alternative methods for synthesizing aromatic nitriles exist. One prominent green chemistry approach involves the oxidation of a more readily available precursor, such as a primary amine.
The catalytic oxidation of primary amines to nitriles is a powerful and atom-economical transformation. researchgate.net This method provides an alternative pathway to 2,6-Dimethylbenzonitrile, starting from 2,6-dimethylbenzylamine (B1590073). This reaction typically involves a metal catalyst and an oxidant, often molecular oxygen from the air, making it an environmentally benign process. thieme-connect.de
A variety of transition-metal catalysts, including those based on ruthenium, copper, and iron, have been shown to be effective for the aerobic oxidation of benzylamines to their corresponding benzonitriles. nii.ac.jpnih.govresearchgate.net The reaction proceeds through the initial oxidation of the primary amine to an imine intermediate, which is then further oxidized to the nitrile. researchgate.netresearchgate.net
For example, ruthenium complexes have been demonstrated to catalyze the aerobic oxidative dehydrogenation of benzylamines to benzonitriles under mild conditions, such as refluxing in methanol (B129727) in the presence of air. nii.ac.jp Similarly, copper-catalyzed systems, often in the presence of a ligand like DMAP (4-Dimethylaminopyridine) or a co-catalyst like TEMPO, efficiently convert primary amines to nitriles using air or pure oxygen as the oxidant. nih.gov The choice of catalyst and reaction conditions, including solvent and temperature, can be tuned to achieve high selectivity and yield for the desired nitrile product. rsc.org
| Catalyst System | Oxidant | Typical Conditions | Key Features |
|---|---|---|---|
| Ruthenium Complexes (e.g., Ru/Al2O3, [RuCl(ppy)(tpy)][PF6]) | O2 (Air) | Methanol or water, reflux/elevated temp. | High activity and selectivity. nii.ac.jpresearchgate.netresearchgate.net |
| Copper Salts (e.g., CuI, CuCl) with Ligands (e.g., DMAP, DMEDA) | O2 (Air) | 1,4-Dioxane or Toluene (B28343), room temp. to 100°C | Cost-effective, mild conditions, excellent yields. nih.govacs.org |
| Iron Oxides (e.g., Fe2O3) | O2 | t-Amyl alcohol, elevated temp. | Inexpensive and sustainable non-noble metal catalyst. |
Aromatic Substitution and Functional Group Transformations in Related Compounds
The synthesis of substituted benzonitriles, including this compound, frequently employs strategies involving the transformation of existing functional groups on a pre-formed aromatic ring. These methods are valuable because the nitrile group itself, or the precursors required for its introduction, can be sensitive to certain reaction conditions. Therefore, modifying a related, readily available compound is often a preferred synthetic route.
One of the classic and most effective methods for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction. This process involves the diazotization of an aromatic amine, followed by treatment with a cyanide salt, typically in the presence of a copper(I) catalyst. For instance, 2,6-dimethylaniline (B139824) can be converted into its corresponding diazonium salt, which is then reacted with potassium cyanide and cuprous cyanide to yield this compound. prepchem.com This transformation is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group into a wide array of other functionalities.
Another significant functional group transformation involves the conversion of phenols. The hydroxyl group of a phenol (B47542) can be transformed into a better leaving group, such as a fluorosulfonate, to facilitate a subsequent nucleophilic substitution. For example, 4-fluoro-2,6-dimethylphenol (B1589906) can be treated with sulfuryl fluoride (B91410) (SO₂F₂) to form a reactive fluorosulfonate intermediate. This intermediate is highly susceptible to palladium-catalyzed cyanation, using a cyanide source like potassium hexacyanoferrate(II), to produce the corresponding benzonitrile (B105546). This method highlights the conversion of a hydroxyl group into a nitrile via a highly reactive intermediate.
The dehydration of amides and oximes also represents a direct route to nitriles. For example, 2,6-dimethylbenzamide, derived from the corresponding carboxylic acid, can be dehydrated using various reagents to form this compound. Similarly, 2,6-dimethylbenzaldehyde (B72290) can be converted to its aldoxime, which is then dehydrated to furnish the nitrile. soton.ac.uk A common method for this transformation is the dehydrohalogenation of an intermediate hydroximic acid chloride, which is formed by chlorinating the aldoxime. soton.ac.uk
The following table summarizes various functional group transformations used in the synthesis of dimethylbenzonitrile derivatives.
| Precursor Compound | Functional Group | Reagents/Reaction Type | Product | Citation |
| 2,6-Dimethylaniline | Amino (-NH₂) | Diazotization (NaNO₂, HCl), Sandmeyer Reaction (KCN, CuCN) | This compound | prepchem.com |
| 4-Fluoro-2,6-dimethylphenol | Hydroxyl (-OH) | 1. SO₂F₂, Et₃N2. K₄[Fe(CN)₆], Pd(OAc)₂ | 4-Fluoro-2,6-dimethylbenzonitrile | |
| 2,6-Dimethylbenzaldoxime | Aldoxime (-CH=NOH) | Dehydration (e.g., via chlorination and base treatment) | This compound | soton.ac.uk |
| Halogenated Xylenes | Halogen (-Br, -Cl) | Cyanation (e.g., with metal cyanides) | Dimethylbenzonitrile | |
| 2,6-Dimethylbenzamide | Amide (-CONH₂) | Dehydration | This compound |
Bromination of Dimethylbenzonitrile Derivatives
The bromination of dimethylbenzonitrile derivatives can occur at two distinct positions: on the aromatic ring via electrophilic aromatic substitution, or on the methyl groups via free-radical substitution. The reaction conditions dictate the outcome.
Benzylic Bromination
The selective bromination of the benzylic methyl groups is a common transformation for dimethylbenzonitriles. This reaction typically proceeds via a free-radical mechanism and is a key step in creating versatile synthetic intermediates. N-Bromosuccinimide (NBS) is the reagent of choice for this purpose due to its ability to provide a low, constant concentration of bromine radicals, which minimizes side reactions. smolecule.com
The synthesis of 3,5-bis(bromomethyl)benzonitrile (B2843785) from 3,5-dimethylbenzonitrile (B1329614) serves as a prime example. smolecule.com The reaction is initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by exposure to UV light. smolecule.com The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from one of the methyl groups of the dimethylbenzonitrile substrate. The resulting benzylic radical reacts with a molecule of NBS to form the brominated product and a succinimidyl radical, which continues the chain reaction. smolecule.com Using a stoichiometric amount of NBS allows for monobromination, while an excess can lead to the dibromination of both methyl groups. smolecule.com
Aromatic Ring Bromination
Alternatively, bromination can be directed to the aromatic ring itself through electrophilic aromatic substitution. This requires a different set of reagents, typically molecular bromine (Br₂) in the presence of a Lewis acid catalyst. The electron-withdrawing nature of the nitrile group deactivates the aromatic ring and directs incoming electrophiles to the meta-position. However, the activating, ortho-, para-directing influence of the two methyl groups complicates the regioselectivity. In the case of this compound, the position C4 is the most likely site for electrophilic attack, leading to the formation of 4-bromo-2,6-dimethylbenzonitrile. vulcanchem.comcymitquimica.com
The table below outlines typical conditions for the bromination of dimethylbenzonitrile isomers.
| Substrate | Bromination Type | Reagents | Initiator/Catalyst | Product | Citation |
| 3,5-Dimethylbenzonitrile | Benzylic (Radical) | N-Bromosuccinimide (NBS) | AIBN or UV light | 3-(Bromomethyl)-5-methylbenzonitrile or 3,5-Bis(bromomethyl)benzonitrile | smolecule.com |
| o-Xylene (precursor) | Aromatic (Electrophilic) | Bromine (Br₂) | Not specified | 4-Bromo-o-xylene | researchgate.net |
| This compound | Aromatic (Electrophilic) | Not specified | Not specified | 4-Bromo-2,6-dimethylbenzonitrile | vulcanchem.comcymitquimica.com |
Fundamental Reaction Types
Oxidation Reactions
Oxidation reactions of this compound can be targeted to form carboxylic acids. This transformation involves the conversion of the nitrile group into a carboxylic acid group.
The hydrolysis of the nitrile group in this compound under oxidative conditions leads to the formation of 2,6-dimethylbenzoic acid. This reaction is a standard method for synthesizing carboxylic acids from their corresponding nitriles.
Various oxidizing agents can be employed to convert nitriles to carboxylic acids. The choice of reagent and reaction conditions is crucial for achieving high yields and preventing unwanted side reactions.
Powerful oxidizing agents like potassium permanganate (B83412) (KMnO4) and chromic acid (H2CrO4), often prepared from chromium trioxide (CrO3) and sulfuric acid, are effective for this transformation. towson.edulibretexts.org These reagents can oxidize the nitrile group to a carboxylic acid. towson.edu The reaction with potassium permanganate is often carried out in a basic solution with heat. towson.edu
It is important to note that while strong oxidizing agents can convert the nitrile, they can also oxidize the methyl groups on the aromatic ring under harsh conditions. However, the steric hindrance provided by the two ortho-methyl groups in this compound can offer some degree of protection to the methyl groups, potentially allowing for selective oxidation of the nitrile group under carefully controlled conditions.
| Oxidizing Agent | Typical Conditions | Product |
| Potassium Permanganate (KMnO4) | Basic solution, heat | 2,6-Dimethylbenzoic acid |
| Chromic Acid (H2CrO4) | Aqueous sulfuric acid | 2,6-Dimethylbenzoic acid |
Reduction Reactions
The reduction of the nitrile group in this compound is a key reaction for the synthesis of primary amines.
The reduction of this compound yields 2,6-dimethylbenzylamine. This reaction involves the addition of hydrogen atoms across the carbon-nitrogen triple bond of the nitrile group. chemguide.co.uksmolecule.com
Lithium Aluminum Hydride (LiAlH4): A powerful and common reducing agent for converting nitriles to primary amines is lithium aluminum hydride (LiAlH4). chemguide.co.ukjove.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product. chemguide.co.ukchemistrysteps.com The mechanism involves the nucleophilic attack of hydride ions from LiAlH4 on the electrophilic carbon of the nitrile group. jove.comlibretexts.org Two equivalents of hydride are required to fully reduce the nitrile to the amine. jove.com
Catalytic Hydrogenation: Another widely used method for the reduction of nitriles is catalytic hydrogenation. chemguide.co.ukresearchgate.net This process involves the use of hydrogen gas (H2) in the presence of a metal catalyst. libretexts.org Common catalysts for this reaction include platinum, palladium, and nickel. libretexts.org The reaction is typically carried out under pressure and at elevated temperatures. researchgate.net Catalytic hydrogenation is considered a "greener" alternative to using metal hydrides as it avoids the need for stoichiometric amounts of metal reagents.
| Reducing Agent | Catalyst/Solvent | Product |
| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether or THF, followed by aqueous workup | 2,6-Dimethylbenzylamine |
| Hydrogen Gas (H2) | Platinum, Palladium, or Nickel catalyst | 2,6-Dimethylbenzylamine |
Chemical Reactivity and Reaction Mechanisms of 2,6 Dimethylbenzonitrile
Advanced Reaction Studies
1,3-Cycloaddition Reactions (Benzonitrile N-oxides)
Nitrile oxides are versatile intermediates in organic synthesis, primarily utilized in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. etsu.eduwikipedia.orgorganic-chemistry.org These reactions typically involve the interaction of a 1,3-dipole (the nitrile oxide) with a dipolarophile, such as an alkene or alkyne. wikipedia.orgorganic-chemistry.org The stability of nitrile oxides can be significantly influenced by the steric bulk of their substituents. researchgate.net For instance, this compound N-oxide is a relatively stable nitrile oxide due to the steric shielding provided by the two methyl groups. etsu.edu
The kinetics of the 1,3-cycloaddition of 2,6-disubstituted benzonitrile N-oxides, such as 4-chloro-2,6-dimethylbenzonitrile (B3272919) N-oxide, with thiobenzophenones to form 1,4,2-oxathiazoles have been investigated. researchgate.netresearchgate.net These reactions are crucial for the synthesis of various heterocyclic compounds. The mechanism is generally considered to be a concerted [3+2] cycloaddition. researchgate.net The rate of these reactions is influenced by the nature of the substituents on both the nitrile oxide and the dipolarophile.
The dimerization of benzonitrile N-oxides to form furazan (B8792606) N-oxides (1,2,5-oxadiazole N-oxides) has also been studied kinetically. rsc.org The reaction is proposed to proceed through a one-step concerted mechanism. rsc.org
The rate of 1,3-cycloaddition reactions of benzonitrile N-oxides is sensitive to both substituent and solvent effects. For the dimerization of substituted benzonitrile N-oxides, a Hammett-type relationship is observed, with electron-withdrawing groups increasing the reaction rate. rsc.org Specifically, the rate increases in the order: m-Cl > p-Cl > H > p-Me > p-OMe, with a ρ value of +0.86. rsc.org
Solvent polarity has a less pronounced, yet noticeable, effect on the dimerization rate. The reaction is slightly faster in non-polar solvents like carbon tetrachloride compared to more polar or better-solvating media such as chlorinated hydrocarbons, alcohols, dioxane, and acetonitrile (B52724). rsc.org However, the activation parameters remain largely unchanged across these solvents, suggesting the mechanism is consistent. rsc.org Theoretical studies using Density Functional Theory (DFT) have also highlighted the significant influence of the mesomeric effect of substituents and their position on the activation barrier of the [3+2] cycloaddition of nitrile oxides with acetonitrile. nih.gov
Photochemical Reactions
The photochemical behavior of dimethylbenzonitriles, including the 2,6-isomer, has been explored, revealing interesting isomerization pathways.
Upon irradiation in acetonitrile, the six isomers of dimethylbenzonitrile can be categorized into two independent triads based on their photochemical reactivity. nih.govresearchgate.net The first triad (B1167595) consists of the 2,3-dimethyl, 3,4-dimethyl, and 2,6-dimethyl isomers. nih.govresearchgate.net Phototransposition within a triad converts its members into one another. nih.govresearchgate.net However, for the triad containing this compound, only the 3,4-dimethyl isomer showed significant conversion towards a steady-state composition. nih.govresearchgate.net
A consistent mechanistic picture suggests that the cyano-substituted carbon is the critical atom determining the products of these phototransposition reactions. nih.govscispace.com This is supported by studies on related systems, such as the photochemical equilibration of methylbenzonitriles, where labeling experiments demonstrated that only the cyano-substituted carbon migrates. acs.org The reactions are believed to proceed from the excited singlet state. acs.org
Photoaddition in 2,2,2-Trifluoroethanol (B45653)
The photochemical behavior of the six isomers of dimethylbenzonitrile, including this compound, has been investigated. These isomers are categorized into two distinct triads based on their photochemical reactivity. The first triad consists of the 2,3-, 3,4-, and 2,6-dimethyl isomers, while the second includes the 2,4-, 2,5-, and 3,5-dimethyl isomers. researchgate.netnih.gov
When irradiated in 2,2,2-trifluoroethanol (TFE), the dimethylbenzonitrile isomers can undergo photoaddition to form 6-cyano-X,Y-dimethylbicyclo[3.1.0]hex-3-en-2-yl 2,2,2,-trifluoroethyl ethers. researchgate.netnih.gov However, significant yields of these addition products are only observed for the 3,4-dimethylbenzonitrile (B1346954) from the first triad and the 2,4-dimethylbenzonitrile (B1265751) from the second triad. nih.gov Specifically, the irradiation of this compound in TFE does not lead to a significant yield of the corresponding photoadduct. researchgate.netnih.gov This is in contrast to its isomer, 3,4-dimethylbenzonitrile, which yields seven major regio- and stereoisomers of the addition product. nih.gov
The general mechanism for this photoaddition involves the initial formation of a 6-cyanobicyclo[3.1.0]hex-3-en-2,6-diyl biradical/zwitterion from the excited singlet state (S1) of the benzonitrile derivative. acs.org This is followed by protonation by TFE at the C6 position, leading to the formation of bicyclo[3.1.0]hex-3-en-1-yl cations, which are then trapped by the nucleophilic TFE solvent. researchgate.netnih.govacs.org
Formation of Bicyclo[3.1.0]hex-3-en-1-yl Cations
The formation of bicyclo[3.1.0]hex-3-en-1-yl cations is a key step in the photoaddition reactions of dimethylbenzonitriles in acidic media like TFE. researchgate.netnih.gov These cations are generated through the protonation of the excited state of the benzene (B151609) ring. researchgate.net Two primary mechanistic hypotheses have been explored for the formation of the bicyclic system. The first involves protonation of the excited state benzene followed by rearrangement to a bicyclo[3.1.0]hexenium cation, which is then trapped by a nucleophile. The second mechanism suggests a photorearrangement of benzene to benzvalene, which is subsequently protonated and undergoes nucleophilic addition. acs.org Studies suggest the latter mechanism, involving benzvalene, is operative. acs.org
For dimethylbenzonitriles, the process is initiated by protonation at C6 of the aromatic ring by TFE, which is followed by nucleophilic capture by the solvent. nih.gov In the case of p- and m-methylbenzonitrile, the resulting 6-cyano-2-methylbicyclo[3.1.0]hex-3-en-2-yl cations are stable, and all products are derived from them. acs.org The stability and subsequent reactions of these cationic intermediates dictate the final product distribution.
Mechanistic Implications of Cyano-Substituted Carbon
The position of the cyano group on the benzene ring is a critical factor in determining the outcome of both phototransposition and photoaddition reactions of dimethylbenzonitriles. researchgate.netnih.gov The carbon atom to which the cyano group is attached plays a decisive role in the reaction mechanism. nih.govscispace.com
In phototransposition reactions in acetonitrile, the isomers within each triad can interconvert, although the reactivity varies significantly among the isomers. nih.gov For instance, in the phototransposition of methylbenzonitriles, it has been demonstrated through deuterium (B1214612) labeling that the cyano-substituted carbon is the one that migrates. acs.org This highlights the pivotal role of the cyano-substituted carbon in directing the rearrangement pathways. The photochemical reactivity of dimethylbenzonitriles is divided into two independent triads, and movement between these triads is not observed, suggesting that the reaction mechanism involves the cyano-substituted carbon exchanging positions with its immediate neighbors. cdnsciencepub.com
Selective Coupling Reactions
Lanthanide Metallacyclopropene and Nitrile Interactions
Lanthanide metallacyclopropenes exhibit unique reactivity towards nitriles, including this compound. researchgate.net The interaction of a lutetacyclopropene with nitriles can lead to the formation of azalutetacyclopentadienes. researchgate.net However, the use of nitriles with bulky substituents, such as this compound, does not result in the reductive coupling of two nitrile molecules, indicating a distinct reactivity pattern for these sterically hindered substrates. researchgate.net This suggests that steric hindrance from the two methyl groups ortho to the nitrile significantly influences the reaction pathway. beilstein-journals.org
Further studies have shown that rare-earth azametallacyclopentadienes can react with 2-methylbenzonitriles, initiating a cascade of reactions involving C-H bond activation. researchgate.net
Azametallacyclopentadiene and η2-Pyrimidine Metallacycle Formation
The reaction of azalutetacyclopentadiene with an additional equivalent of a nitrile, such as this compound, has been explored. When one equivalent of this compound is added to a solution of an azalutetacyclopentadiene (formed from a lutetacyclopropene and benzonitrile), a new complex is formed. researchgate.net This reaction pathway can also be achieved more directly by first treating the lutetacyclopropene with one equivalent of benzonitrile to generate the azalutetacyclopentadiene in situ, followed by the addition of this compound. researchgate.net
Research has shown that rare-earth azametallacyclopentadienes can react with varying equivalents of benzonitriles to produce a series of fused rare-earth azametallacycles. researchgate.net The initial insertion of benzonitrile into the rare-earth azametallacyclopentadiene occurs at the more polarized metal-nitrogen bond rather than the metal-carbon bond. researchgate.net This unique reactivity has led to the formation of unprecedented fused lutetacycles through azametallacyclopentadiene and η2-pyrimidine intermediates when reacting with three molecules of a nitrile. researchgate.net
Intramolecular Charge Transfer (ICT) in Derivatives
Derivatives of this compound are valuable models for studying intramolecular charge transfer (ICT) phenomena. acs.org Specifically, 4-(dialkylamino)-2,6-dimethylbenzonitriles exhibit dual fluorescence, which is a hallmark of ICT. acs.org The ICT process involves the transfer of an electron from a donor portion of the molecule to an acceptor portion upon photoexcitation. mdpi.com
In these systems, the efficiency of the ICT reaction is enhanced by both the size of the dialkylamino group and the presence of the two methyl groups on the benzonitrile ring. acs.org This enhancement is primarily due to a slowing of the thermal back-reaction from the charge transfer (CT) state to the locally excited (LE) state. acs.org The presence of the methyl groups in 4-dialkylamino-2,6-dimethylbenzonitriles makes the free enthalpy change (ΔG) of the ICT reaction more negative compared to their non-methylated counterparts. acs.org
The energy of the CT state does not show a perfect correlation with the redox potentials of the donor and acceptor moieties, indicating that the amino and benzonitrile groups are not completely electronically decoupled in the CT state. acs.org
4
The chemical behavior of this compound is significantly influenced by its molecular structure, which includes a benzene ring substituted with two methyl groups at the 2 and 6 positions and a cyano group at the 1 position. cymitquimica.com This arrangement imparts distinct reactivity to the molecule, making it a subject of interest in various chemical studies.
1 Influence of Alkyl Substituents on ICT Efficiency
In the study of dual fluorescent 4-(dialkylamino)benzonitriles, the presence of two methyl groups on the phenyl ring, as in the case of 4-dialkylamino-2,6-dimethyl-benzonitriles (RDB), has been shown to enhance the efficiency of the Intramolecular Charge Transfer (ICT) reaction. acs.org This efficiency, often expressed as the ratio of the fluorescence quantum yields of the charge transfer (CT) state to the locally excited (LE) state (Φ'(CT)/Φ(LE)), increases with the presence of these alkyl substituents. acs.org The enhancement is primarily attributed to a decrease in the rate of the thermal back reaction from the CT state to the LE state. acs.org
Table 1: Influence of Alkyl Substituents on ICT Reaction
| Compound Series | Observation | Primary Reason for Enhancement |
| 4-dialkylamino-2,6-dimethyl-benzonitriles (RDB) | Increased ICT reaction efficiency compared to their non-methylated counterparts (DRABN). | Slower thermal back reaction (kd) due to a larger activation energy (Ed) or a smaller pre-exponential factor (kdo). acs.org |
2 Activation Energies and Pre-exponential Factors
The kinetics of the ICT reaction in 4-dialkylamino-2,6-dimethylbenzonitriles are governed by activation energies (Ea) and pre-exponential factors (kao). acs.org For instance, in the comparison between 4-(diethylamino)-2,6-dimethylbenzonitrile (B12547348) (EDB) and 4-(dimethylamino)-2,6-dimethylbenzonitrile (MDB), the increase in the ICT rate constant (ka) for EDB is primarily due to a larger pre-exponential factor, which counteracts a simultaneous increase in the activation energy. acs.org The pre-exponential factor represents the frequency of collisions between reactant molecules in the correct orientation for a reaction to occur. libretexts.org
Table 2: Activation Energies and Pre-exponential Factors for ICT Reaction
| Compound Comparison | Change in ICT Rate Constant (ka) | Primary Influencing Factor | Counteracting Factor |
| EDB vs. MDB | Increase | Larger pre-exponential factor (kao) | Larger activation energy (Ea) acs.org |
3 Free Enthalpy Change (ΔG) and ICT Stabilization Enthalpy (–ΔH)
The thermodynamic favorability of the ICT reaction can be assessed through the change in Gibbs free energy (ΔG). libretexts.orgchadsprep.com For 4-dialkylamino-2,6-dimethylbenzonitriles (RDB), the free enthalpy change becomes more negative as the alkyl chain on the amino group increases from methyl to n-propyl. acs.org Specifically, the ΔG for the RDB series is approximately 2 kJ/mol more negative than for the corresponding 4-(dialkylamino)benzonitriles (DRABN). acs.org Furthermore, the ICT stabilization enthalpy (–ΔH), which represents the energy released upon formation of the CT state, increases in the RDB series from the methyl to the n-propyl substituted compounds. acs.org
Table 3: Thermodynamic Parameters for ICT Reaction
| Compound Series | Trend in Free Enthalpy Change (ΔG) | Trend in ICT Stabilization Enthalpy (–ΔH) |
| 4-dialkylamino-2,6-dimethyl-benzonitriles (RDB) | Becomes more negative from methyl to n-propyl substituent. acs.org | Increases from methyl to n-propyl substituent. acs.org |
4 Electronic Decoupling of Moieties in CT State
The Twisted Intramolecular Charge Transfer (TICT) model proposes a complete electronic decoupling of the donor (amino) and acceptor (benzonitrile) moieties in the charge transfer state, achieved through the twisting of the amino group. mdpi.comscispace.com However, studies on 4-dialkylamino-2,6-dimethylbenzonitriles have shown that the correlation between the energy of the CT state and the redox potentials of the donor and acceptor groups is significantly less than what would be expected for complete decoupling. acs.org This suggests that in the CT state of these molecules, the amino and benzonitrile moieties are not fully electronically decoupled. acs.org Theoretical studies on related systems like 4-dimethylaminobenzonitrile (DMABN) have also indicated that a twisted geometry leads to a longer bond between the nitrogen and the phenyl ring, signifying electronic decoupling. aip.org
5 Sequential Cycloaddition/Rearrangement Reactions
This compound can participate in sequential cycloaddition/rearrangement reactions, although its reactivity is heavily influenced by steric factors.
1 1-Aza-2-azoniaallenium Cation Intermediates
In certain reactions, bicyclic 1-aza-2-azoniaallenium salt intermediates can be generated, which then undergo a Huisgen-type [3+2] cycloaddition with nitriles. acs.org This process involves the intermediate acting as a reactive 1,3-dipole that reacts with the nitrile, which serves as the nucleophilic component. acs.org The initial cycloaddition is followed by a spontaneous cymitquimica.com-cationic rearrangement to form the final product. acs.org
2 Steric Hindrance Effects of Nitriles
The steric hindrance around the cyano group plays a crucial role in the success of these cycloaddition reactions. While various aliphatic and aromatic nitriles can participate smoothly, the reaction of 1-aza-2-azoniaallenium cation intermediates with this compound, where the cyano group is flanked by two ortho-methyl groups, has been observed to fail in producing the desired product. beilstein-journals.org This outcome is attributed to the significant steric hindrance imposed by the two methyl groups, which prevents the nitrile from effectively participating in the cycloaddition reaction. acs.orgbeilstein-journals.org This highlights that the reaction is sensitive to the steric effects of the nitrile reactant. acs.org
Spectroscopic Characterization and Advanced Analytical Research
Electronic Spectroscopy
The electronic absorption characteristics of 2,6-Dimethylbenzonitrile, particularly its N-oxide derivative, have been a subject of detailed spectroscopic investigation to understand its electronic transitions and molecular orbital structure.
Electronic Spectra and Electronic Structures of N-Oxides and Derivatives
The electronic spectra of this compound N-oxide have been recorded in n-heptane to analyze its electronic structure. oup.com These spectra were compared with those of benzonitrile (B105546) and phenylacetylene (B144264) to understand the influence of the N-oxide group and methyl substituents. The analysis involved calculations of simple molecular orbitals (SMO) using parameters derived from overlap integrals and valence state ionization potentials. oup.com The parameters for the calculations were specifically chosen to align with the observed dipole moments of benzonitrile N-oxide and its methyl-substituted derivatives. oup.com
The study utilized these calculated SMOs and spectroscopic exchange integrals to analyze the electronic spectra of the nitrile N-oxides. This approach allowed for a detailed discussion of the substituent effect on the electronic spectrum of benzonitrile N-oxide. For the ¹B₁ bands, the analysis took into consideration the interactions between two different configurations. oup.com
Table 1: Observed Electronic Spectra Data for Benzonitrile Derivatives in n-Heptane
| Compound | Band I (nm) | ε | Band II (nm) | ε | Band III (nm) | ε |
|---|---|---|---|---|---|---|
| Benzonitrile | 281.5 | 870 | 273.5 | 1140 | 224.0 | 13000 |
| Benzonitrile N-oxide | 313.0 | 12600 | 254.5 | 6300 | 248.0 | 7100 |
| This compound N-oxide | 326.0 | 9400 | 262.5 | 6300 | 255.5 | 7100 |
Data sourced from the Bulletin of the Chemical Society of Japan. oup.com
Analysis of Charge Transfer Bands
A significant feature in the electronic spectrum of this compound N-oxide is a characteristic strong absorption band in the near-ultraviolet region. oup.com This band has been assigned as the ¹A₁ band, which possesses a charge transfer (CT) character. oup.com The analysis indicates that the charge transfer predominantly occurs from the oxygen atom of the N-oxide group to the rest of the conjugated π-system of the molecule. This contribution is significantly larger than any charge transfer occurring in the opposite direction. oup.com The physicochemical properties and reactivity of nitrile N-oxides like the 2,6-dimethyl derivative have been further discussed based on their molecular diagrams derived from these SMO calculations. oup.com
Theoretical and Computational Spectroscopy
While comprehensive theoretical studies specifically targeting this compound are limited, research on closely related derivatives provides valuable insights into the advanced computational analysis of this class of compounds.
Transient Absorption Spectrum Simulations
Direct transient absorption spectrum simulations for this compound were not found in the reviewed literature. However, studies on related compounds, such as 4-dialkylamino-2,6-dimethyl-benzonitriles, have been conducted using femtosecond transient absorption spectroscopy. For instance, in the case of 4-(dimethylamino)-2,6-dimethyl-benzonitrile in toluene (B28343), an intramolecular charge transfer (ICT) from a locally excited (LE) state to a charge transfer (CT) state is observed. acs.org These investigations reveal how the size of the dialkylamino group and the presence of the two methyl groups on the phenyl ring enhance the efficiency of the ICT reaction. acs.org This enhancement is primarily attributed to a slower thermal back reaction from the CT to the LE state. acs.org
Nonadiabatic Molecular Dynamics Simulations
Specific research findings from nonadiabatic molecular dynamics simulations for this compound were not available in the surveyed literature. This advanced computational technique is often employed for complex photochemical systems, such as 4-(N,N-dimethylamino)benzonitrile (DMABN), to model their intricate photophysics involving multiple excited states. nih.govnih.gov Such simulations provide a "molecular movie" of the nuclear and electronic response to light at extremely short timescales. acs.org
Assignment of Excited-State Absorption Bands
The specific assignment of excited-state absorption bands for this compound from theoretical simulations is not detailed in the available research. However, for the related 4-dialkylamino-2,6-dimethyl-benzonitriles, the excited states involved in the intramolecular charge transfer have been characterized. acs.org The dual fluorescence observed in these compounds arises from emissions from both a locally excited (LE) state and a charge transfer (CT) state. The energy of the CT state has been correlated with the redox potentials of the dialkylamino (donor) and benzonitrile (acceptor) parts of the molecule. acs.org The analysis for these derivatives shows that the amino and benzonitrile groups in the CT state are not completely electronically decoupled. acs.org
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| This compound N-oxide |
| Benzonitrile |
| Phenylacetylene |
| Benzonitrile N-oxide |
| 4-(N,N-Dimethylamino)benzonitrile (DMABN) |
| 4-Dialkylamino-2,6-dimethyl-benzonitriles |
| 4-(Dimethylamino)-2,6-dimethyl-benzonitrile |
| 4-(Diethylamino)benzonitrile |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. For 2,6-dimethylbenzonitrile, these calculations have been crucial for determining its thermochemical properties and understanding its reactivity.
High-accuracy composite ab initio methods are essential for obtaining benchmark-quality thermochemical data, particularly for gas-phase enthalpies of formation. kpfu.ru Methods like Weizmann-1 with explicit correlation (W1-F12) and Gaussian-4 (G4) theory are designed to yield results approaching "chemical accuracy" (typically within 1 kcal/mol or ~4 kJ/mol of experimental values). nih.govacs.orgrsc.org
A study on methylbenzonitriles utilized both G4 and W1-F12 methods to calculate the gas-phase enthalpies of formation. kpfu.ru While the primary focus was on 2-, 3-, and 4-methylbenzonitrile, the high-accuracy theoretical data obtained, in conjunction with experimental values, were used to derive group-additivity terms. kpfu.ru These terms were subsequently used to reassess the thermochemical properties of more substituted compounds, including this compound. kpfu.ru The theoretical values calculated through these robust methods were found to be in excellent agreement with experimental data for the studied isomers, lending high confidence to the reassessed value for this compound. kpfu.ru
| Method | Value (kJ/mol) | Reference |
|---|---|---|
| Derived from Theoretical (W1-F12, G4) and Experimental Data via Group Additivity | 70.3 ± 3.4 | kpfu.ru |
Density Functional Theory (DFT) is a versatile computational method used to investigate electronic structures and reaction mechanisms. mdpi.comnih.gov In the context of this compound, DFT studies have been instrumental in explaining its distinct reactivity compared to less sterically hindered benzonitriles.
A study on the reduction of benzonitriles promoted by the osmium complex OsH₆(PⁱPr₃)₂ revealed significant mechanistic differences dictated by the nitrile's substitution pattern. nih.gov The complex reacts with this compound by releasing a hydrogen molecule to form a stable tetrahydride adduct, OsH₄{κ¹-N-(N≡CC₆H₃Me₂)}(PⁱPr₃)₂. nih.govcsic.es However, unlike benzonitrile (B105546) and 2-methylbenzonitrile, this compound does not undergo the subsequent insertion into an Os-H bond. nih.govcsic.es DFT calculations can rationalize this observation by modeling the transition states for the insertion step, which would be significantly destabilized by the steric clash between the two ortho-methyl groups and the bulky phosphine (B1218219) ligands on the osmium center. This highlights how DFT can elucidate the kinetic barriers that govern reaction pathways. nih.gov
To gain deeper insight into the nature of chemical bonds, Energy Decomposition Analysis combined with Natural Orbitals for Chemical Valence (EDA-NOCV) is a powerful tool. ias.ac.in This method partitions the interaction energy between two molecular fragments (e.g., a ligand and a metal center) into physically meaningful components: electrostatic interaction, Pauli repulsion (steric effects), and orbital interaction. The orbital interaction term can be further deconstructed into contributions from different types of bonding interactions (σ, π, δ).
In the study of the osmium-benzonitrile system, EDA-NOCV analysis was performed on the azavinylidene complexes formed from the insertion of benzonitrile and 2-methylbenzonitrile. nih.govcsic.es The analysis revealed that the donor-acceptor nature of the osmium-azavinylidene bond is the dominant stabilizing interaction, surpassing electron-sharing contributions. nih.govcsic.es Although this analysis was not performed directly on a this compound derivative (as it did not form the insertion product), the methodology is critical for understanding why such intermediates, if formed, might be unstable. csic.es It provides a quantitative framework for analyzing the electronic effects that, in concert with steric factors, control the reactivity of substituted benzonitriles.
Molecular Orbital (MO) theory provides a framework for understanding the electronic spectra and reactivity of molecules based on the distribution and energy of their orbitals. oup.com Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful for analyzing chemical reactions. oup.com
While direct MO calculations on this compound are not extensively detailed in the selected literature, studies on closely related compounds illustrate the approach. For instance, the electronic spectra of this compound N-oxide were analyzed using simple molecular orbital (SMO) calculations. oup.com These calculations, parameterized to fit observed dipole moments, were used to assign the electronic transitions observed in the UV spectrum. A characteristic strong band in the near-UV region was assigned to a ¹A₁ band with significant charge-transfer character from the oxygen atom to the rest of the conjugated system. oup.com Furthermore, molecular diagrams derived from these SMO calculations were used to discuss the physicochemical nature and reactivity of the nitrile N-oxides. oup.com
Density Functional Theory (DFT) for Mechanism Elucidation
Molecular Dynamics Simulations (as applied to related compounds)
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into the dynamic behavior and macroscopic properties of materials. bohrium.com While specific MD simulations focusing solely on this compound are not prominent, extensive research on related nitriles demonstrates the utility of this technique.
MD simulations of liquid benzonitrile, the parent compound, have been used to investigate its bulk and surface properties. acs.org These studies revealed details about intermolecular interactions, such as hydrogen bonding between the nitrogen atom of the cyano group and the ortho-hydrogens of neighboring molecules, and the tendency for molecules to adopt a strict anti-parallel stacked orientation. acs.org
In the context of biochemistry, MD simulations are used to understand how nitrile-containing molecules interact with biological systems. For example, simulations have been employed to study how aromatic nitrile substrates enter and orient within the active site of nitrilase enzymes. asm.org These simulations can reveal key interactions that determine substrate preference and catalytic efficiency, guiding protein engineering efforts. asm.org Other studies use MD simulations to model the frequency shifts of nitrile IR probes in different solvent environments, which helps in interpreting experimental spectra of nitrile-labeled proteins. researchgate.netnih.gov
Group Additivity Schemes for Thermochemical Property Estimation
Group Additivity (GA) schemes are a cornerstone of thermochemical property estimation, allowing for the calculation of properties like enthalpy of formation, entropy, and heat capacity for molecules where experimental data is unavailable. nist.govnist.govresearchgate.net The method is based on the principle that a molecule's properties can be approximated by summing the contributions of its constituent chemical groups.
The development of accurate GA schemes relies on a robust database of experimental and high-accuracy theoretical data. kpfu.runist.gov A recent study on methylbenzonitriles provides a clear example of this process. kpfu.ru By combining new experimental data from combustion calorimetry for 2-, 3-, and 4-methylbenzonitrile with high-accuracy gas-phase enthalpies of formation calculated via W1-F12 and G4 methods, a reliable set of group-additivity terms for methyl- and cyano-substituted benzene (B151609) rings was derived. kpfu.ru These newly derived parameters were then used to reassess and provide a more accurate estimate for the enthalpy of formation of this compound, demonstrating the synergy between experiment, high-level theory, and estimation methods. kpfu.ru This approach is more reliable than older schemes that may lack corrections for the specific interactions between adjacent methyl and cyano groups on a benzene ring. kpfu.ru
Analysis of Cyano and Methyl Group Interactions
The spatial arrangement and electronic nature of the cyano and methyl substituents in this compound give rise to a complex interplay of interactions that dictate the molecule's conformation, stability, and reactivity. Theoretical and computational chemistry studies have been instrumental in deconvoluting these effects, primarily focusing on electronic stabilization and steric hindrance.
Electronic and Steric Effects
The interaction between the electron-withdrawing cyano group (-CN) and the electron-donating methyl groups (-CH₃) in methylbenzonitriles has been a subject of detailed computational analysis. High-level ab initio calculations, such as the W1-F12 and G4 composite methods, have been employed to determine the gas-phase enthalpies of formation for various methylbenzonitrile isomers. kpfu.ru These theoretical investigations, which show excellent agreement with experimental data from combustion calorimetry, reveal that the interaction between the cyano and methyl groups is slightly stabilizing. kpfu.ru This stabilization is a net effect of the electronic interactions between the substituents, mediated through the aromatic ring.
However, the most dominant interaction in this compound is the significant steric hindrance between the nitrile group and the two flanking ortho-methyl groups. This steric clash is a direct consequence of the proximity of these groups on the benzene ring. Computational models and experimental observations confirm that this steric strain influences the molecule's geometry and reactivity. For instance, in certain chemical reactions, this compound fails to yield the expected product, a result attributed to the steric hindrance preventing the necessary approach of reactants to the cyano group. This contrasts with other isomers like 2-methylbenzonitrile, which readily undergo the same reactions. csic.es
Computational Analysis of Rotational Barriers and Molecular Geometry
In an unhindered environment, such as in toluene (B28343) (methylbenzene), the barrier to methyl group rotation is very low, allowing for virtually free rotation. nih.gov However, in this compound, the steric repulsion between the hydrogen atoms of the methyl groups and the nitrogen atom of the cyano group is expected to create a more significant rotational barrier. These barriers can be precisely calculated using methods like MP2 (Møller-Plesset perturbation theory) and CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), which provide a high level of accuracy for electronic correlation. nih.gov
The analysis of these rotational barriers provides quantitative insight into the steric strain present in the molecule. The preferred conformation of the methyl groups will be one that minimizes these repulsive interactions.
Advanced Computational Insights
To further dissect the nature of the intramolecular interactions, advanced computational techniques are employed:
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to identify and characterize chemical bonds and other interactions. nih.gov By locating bond critical points and analyzing their properties (e.g., electron density, Laplacian of the electron density), the strength and nature of the interactions between the cyano and methyl groups can be quantified.
Energy Decomposition Analysis (EDA): In the context of its coordination chemistry, EDA can be used to break down the interaction energy between this compound (as a ligand) and a metal center into electrostatic, Pauli repulsion, and orbital interaction components. csic.es This provides a detailed picture of the bonding, which is inherently influenced by the intramolecular interactions within the this compound moiety itself.
These computational tools collectively provide a detailed and quantitative understanding of the subtle balance between stabilizing electronic effects and destabilizing steric repulsions that defines the chemical character of this compound.
Research Findings in Data Tables
The following tables summarize key data from theoretical and computational studies, illustrating the interactions within substituted benzonitriles.
Table 1: Theoretical Gas-Phase Enthalpies of Formation for Methylbenzonitrile Isomers
This table presents data from high-accuracy composite ab initio methods, which are in excellent agreement with experimental values, highlighting the stabilizing nature of the methyl-cyano group interaction. kpfu.ru
| Compound | W1-F12 (kJ·mol⁻¹) | G4 (kJ·mol⁻¹) |
| 2-Methylbenzonitrile | 90.3 | 90.1 |
| 3-Methylbenzonitrile | 86.8 | 86.5 |
| 4-Methylbenzonitrile | 87.0 | 86.7 |
| This compound | Reassessed based on theoretical and experimental data kpfu.ru | Reassessed based on theoretical and experimental data kpfu.ru |
Table 2: Summary of Intramolecular Interactions and Computational Analysis Methods
This table outlines the primary interactions between the cyano and methyl groups in this compound and the computational methods used to analyze them.
| Type of Interaction | Description | Common Computational Methods |
| Electronic Interaction | Slightly stabilizing interaction between the electron-withdrawing cyano group and electron-donating methyl groups. kpfu.ru | Ab initio methods (W1-F12, G4), DFT, NBO, QTAIM |
| Steric Hindrance | Repulsive interaction between the bulky cyano and ortho-methyl groups, leading to increased rotational barriers and influencing reactivity. | DFT, MP2, CCSD(T) for rotational barrier calculations |
| Hyperconjugation | Delocalization of electrons from the methyl C-H bonds to the aromatic ring system. | NBO Analysis |
| Bonding Interactions | Characterization of the covalent and non-covalent interactions within the molecule. | QTAIM Analysis |
Coordination Chemistry and Ligand Design
2,6-Dimethylbenzonitrile as a Ligand
This compound functions as a monodentate ligand, coordinating to metal centers through the nitrogen atom of the cyano group. This interaction is a classic example of a Lewis acid-base adduct, where the nitrile's lone pair of electrons is donated to an electron-deficient metal center. libretexts.org
The coordination of this compound has been demonstrated with various transition metals, with osmium serving as a well-documented example. The hexahydride complex OsH₆(PⁱPr₃)₂ reacts with this compound by releasing a molecule of hydrogen gas (H₂) to accommodate the incoming nitrile ligand. csic.esnih.gov This reaction yields the saturated tetrahydride-osmium(IV) derivative, OsH₄{κ¹-N-(N≡CC₆H₃Me₂)}(PⁱPr₃)₂, which has been isolated as a stable orange solid. csic.es
X-ray diffraction analysis of this complex confirms the κ¹-N coordination, meaning the nitrile is bound to the osmium center through its nitrogen atom. csic.es The geometry around the osmium atom is a distorted pentagonal bipyramid, a typical arrangement for a saturated d⁴ metal species. csic.es The bulky triisopropylphosphine (B1582976) (PⁱPr₃) ligands occupy the axial positions, while the four hydride ligands and the this compound ligand lie in the equatorial plane. csic.es The unsaturated intermediate species, OsH₄(PⁱPr₃)₂, can be trapped by ligands like this compound. unizar.es
Table 1: Selected Bond Parameters for OsH₄{κ¹-N-(N≡CC₆H₃Me₂)}(PⁱPr₃)₂
| Parameter | Angle (°) / Distance (Å) |
|---|---|
| P(1)–Os–P(2) Angle | 173.64(7) |
| H(01)–Os–H(04) Angle | 175(3) |
| Os–N(1)–C(1) Angle | 177.7(5) |
Data sourced from X-ray diffraction analysis. csic.es
Stability of Metal-Nitrile Complexes
The stability of metal-nitrile complexes is influenced by both electronic and steric factors. Electron-donating groups on the benzonitrile (B105546) ring generally increase the electron density on the nitrogen atom, leading to stronger sigma donation and a more stable complex. Conversely, steric hindrance can play a decisive role in both the thermodynamic stability and the kinetic reactivity of the complex.
The osmium complex with this compound, OsH₄{κ¹-N-(N≡CC₆H₃Me₂)}(PⁱPr₃)₂, is notably stable. It remains unchanged even when heated in toluene (B28343) at 120°C for three days. csic.es This thermal stability is attributed to the steric hindrance provided by the two methyl groups adjacent to the nitrile. This bulk prevents the insertion of the nitrile into one of the Os-H bonds, a reaction that readily occurs with less hindered nitriles like benzonitrile and 2-methylbenzonitrile. csic.esnih.gov These less-hindered nitriles proceed via an Os(η²-N≡CR) intermediate to form azavinylidene derivatives, a pathway that is kinetically blocked for the 2,6-dimethyl derivative. csic.esnih.gov
The strength of the metal-nitrile bond can be generally correlated with the electronic properties of the nitrile substituent. For a series of iron complexes, the stability was shown to increase with more electron-donating substituents on the nitrile ligand. nih.govunibo.it While this compound's methyl groups are electron-donating, its stability in the osmium system is primarily governed by steric factors that prevent subsequent reactions. csic.es
Derivatives as Ligands for Metal Complexes
The 2,6-dimethylphenyl scaffold is a versatile platform for designing more complex ligands for various applications in catalysis and supramolecular chemistry. By modifying the nitrile group or functionalizing the aromatic ring, new ligands with tailored properties can be synthesized.
Benzonitrile N-oxides are valuable 1,3-dipoles used in cycloaddition reactions to synthesize five-membered heterocyclic rings like isoxazoles and isoxazolines. nih.govetsu.edu Generally, nitrile oxides are unstable and must be generated in situ. However, steric shielding can lead to the isolation of stable, crystalline nitrile oxides. Derivatives such as 2,4,6-trimethylbenzonitrile (B1295322) N-oxide and 4-chloro-2,6-dimethylbenzonitrile (B3272919) N-oxide are examples of such stable compounds, owing to the steric hindrance from the ortho-methyl groups. etsu.edursc.org
These sterically hindered nitrile oxides readily undergo 1,3-dipolar cycloaddition reactions. For instance, the reaction of 3,5-dichloro-2,4,6-dimethylbenzonitrile N-oxide with diphenylallene proceeds with the nitrile carbon atom selectively attacking the central carbon of the allene (B1206475). researchgate.net The kinetics of these cycloadditions suggest a concerted process, as predicted by orbital symmetry rules, with a four-center transition state involving some charge separation. rsc.org The reaction rates are only slightly influenced by solvent polarity. rsc.org
Table 2: Reactivity of Substituted Benzonitrile N-Oxides
| Nitrile Oxide | Dipolarophile | Product Type | Key Finding | Reference |
|---|---|---|---|---|
| 2,4,6-Trimethylbenzonitrile N-oxide | Thiobenzophenones | 1,4,2-Oxathiazoles | Reaction is a concerted process with a small substituent effect. | rsc.org |
| 4-Chloro-2,6-dimethylbenzonitrile N-oxide | Thiobenzophenones | 1,4,2-Oxathiazoles | Reaction rate is slightly and irregularly influenced by solvent polarity. | rsc.org |
| 3,5-Dichloro-2,4,6-dimethylbenzonitrile N-oxide | Diphenylallene | 4-Methylene-2-isoxazolines | Selective reaction at the central allene carbon. | researchgate.net |
| 2,4,6-Trimethylbenzonitrile N-oxide | 4-Vinylideneoxazolidin-2-ones | Diazadioxaspiro compounds | Selective cycloaddition at the internal C=C bond. | researchgate.net |
Pincer Ligands in Catalysis
Pincer ligands are tridentate ligands that bind to a metal center in a meridional fashion, typically through two donor arms and a central aryl ring that forms a metal-carbon bond. nih.govmdpi.com This architecture imparts high thermal stability and rigidity to the resulting metal complexes, making them effective catalysts for a variety of organic transformations. scielo.org.mx
While ligands derived directly from this compound are not the most common pincer scaffolds, the compound itself serves as a challenging substrate in catalytic reactions employing pincer complexes, demonstrating their efficacy. For example, a molybdenum-pincer complex, Mo-1, has been shown to be an efficient catalyst for the selective hydrogenation of various benzonitriles to primary amines. d-nb.info This system successfully converts the sterically hindered this compound into 2,6-dimethylbenzylamine (B1590073) in good yield (72%), highlighting the catalyst's ability to overcome significant steric bulk. d-nb.info
The design of pincer ligands often involves the functionalization of a central aromatic ring, such as a benzene (B151609) or pyridine (B92270), at the 2- and 6-positions with donor groups like phosphines (PCP), amines (NCN), or a combination thereof. nih.govmdpi.com The principles of pincer ligand synthesis could be applied to the this compound framework by further functionalizing the methyl groups or the aromatic ring itself to create novel pincer structures.
Terdentate (or tridentate) ligands possess three donor atoms that can coordinate to a single metal center. libretexts.org These ligands are fundamental building blocks in coordination and supramolecular chemistry, enabling the construction of complex, multi-component assemblies with specific geometries and properties. chemrxiv.org
The 2,6-disubstituted pyridine motif is a classic example of a terdentate ligand scaffold. A modern and highly versatile example is the btp [2,6-bis(1,2,3-triazol-4-yl)pyridine] ligand. rsc.org This ligand is synthesized via a "click" reaction and has been used to create coordination complexes, self-assembled structures, and functional materials. rsc.org The design principle involves connecting two donor-containing groups to a central aromatic platform. The this compound scaffold, with its pre-existing substitution pattern, represents a potential starting point for analogous terdentate ligand designs. Functionalization of the methyl groups could introduce the necessary donor atoms to create a new class of tridentate ligands for applications in catalysis and materials science. chemrxiv.orguni-wuerzburg.de
Advanced Applications and Future Research Directions
Catalysis Research
The transformation of nitriles into primary amines is a fundamental reaction in organic synthesis, providing access to valuable intermediates for pharmaceuticals, agrochemicals, and plastics. researchgate.net 2,6-Dimethylbenzonitrile, with its sterically encumbered nitrile group, serves as a challenging substrate to test the efficacy and selectivity of new catalytic systems.
Recent advancements in catalysis have seen the emergence of molybdenum-based pincer complexes as highly effective catalysts for the hydrogenation of nitriles. d-nb.infodntb.gov.ua These complexes offer an environmentally benign and atom-economical alternative to traditional stoichiometric reducing agents. d-nb.info
Research has demonstrated that molybdenum(0) PNP-pincer complexes are particularly well-suited for the hydrogenation of various benzonitriles to their corresponding benzylamines. d-nb.info A key finding of this research was the successful hydrogenation of sterically hindered nitriles, including this compound. Using a specific molybdenum-PNP complex (Mo-1), this compound was converted to the desired primary amine in a good yield of 72%. d-nb.info This highlights the robustness of the molybdenum catalyst in overcoming the steric hindrance presented by the two methyl groups in the ortho positions.
The catalytic cycle is thought to involve the coordination of the nitrile to the molybdenum center, followed by a series of hydrogenation steps. The development of these and other pincer complexes based on earth-abundant metals like molybdenum is a promising area of future research for nitrile reduction. researchgate.netresearchgate.net
| Substrate | Product | Yield (%) |
| 2-Methylbenzonitrile | 2-Methylbenzylamine | 91 |
| This compound | 2,6-Dimethylbenzylamine (B1590073) | 72 |
| 2-Trifluoromethylbenzonitrile | 2-(Trifluoromethyl)benzylamine | 68 |
Data sourced from Leischner et al., 2020. d-nb.info
Heterogeneous catalysts are widely used in industrial processes for the hydrogenation of nitriles due to their ease of separation and reusability. researchgate.netbme.hu However, achieving high selectivity for primary amines can be challenging due to the formation of secondary and tertiary amine by-products. bme.hu
The study of this compound in heterogeneous catalysis provides valuable insights into reaction mechanisms. For instance, in studies involving osmium-based catalysts, it was observed that this compound coordinates to the metal center but is thermally stable and does not readily undergo insertion into the Os-H bond. csic.es This is in contrast to less sterically hindered nitriles like benzonitrile (B105546) and 2-methylbenzonitrile, which do undergo insertion to form azavinylidene derivatives. researchgate.netcsic.esresearcher.life This finding underscores the significant influence of steric factors on the reactivity of nitriles in catalytic reductions.
Future research in this area will likely focus on the development of novel heterogeneous catalysts with tailored active sites that can accommodate and efficiently reduce sterically hindered nitriles like this compound with high selectivity to the primary amine.
Materials Science
The rigid structure and reactive nitrile group of this compound make it a potential building block for the synthesis of advanced materials with unique properties.
This compound itself can form discrete molecular solids. dokumen.pub More significantly, it serves as a precursor for creating functional polymers. The nitrile group can be transformed into other functionalities that are then suitable for polymerization. For example, organoaluminum imine complexes derived from related aromatic nitriles can undergo thermal reductive condensation to form polymers. dokumen.pub
The development of bioinspired polymers, such as polypeptoids, which combine the sequence specificity of biopolymers with the robustness of synthetic polymers, represents a promising direction. nih.gov The incorporation of functionalities derived from this compound into such polymer backbones could lead to new materials with precisely tuned chemical and physical properties for a range of applications.
Nonlinear optical (NLO) materials, which can alter the properties of light, are crucial for applications in optoelectronics and photonics. nih.gov Research has focused on organic molecules with donor-acceptor structures and extended π-conjugated systems to achieve large NLO responses.
While this compound itself is not a primary NLO material, its structural motif is relevant. Studies on related compounds, such as (E)-N-(4-nitrobenzylidene)-2,6-dimethylaniline, have shown that this class of molecules exhibits third-order NLO behavior. nih.gov The 2,6-dimethylaniline (B139824) moiety, structurally similar to this compound, plays a role in the molecular conformation and, consequently, the NLO properties. The development of new NLO materials often involves the synthesis of aldehyde precursors which can be derived from various aromatic compounds. dtic.mil The this compound framework could be chemically modified to create novel donor-acceptor molecules with potential for NLO applications. Future research may involve the synthesis and characterization of such derivatives to explore their NLO properties.
Medicinal Chemistry and Drug Discovery
The benzonitrile structural motif is present in a number of biologically active compounds, and derivatives are being investigated for various therapeutic applications. ontosight.ai While this compound is not itself a drug, it can be considered a scaffold or starting material in the synthesis of more complex, pharmacologically active molecules.
Derivatives of benzonitrile have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents. ontosight.ai For instance, complex molecules containing a 3,5-dimethylbenzonitrile (B1329614) or a 4-cyanoanilino moiety linked to other heterocyclic systems have been synthesized and cataloged in chemical databases for drug discovery research. ontosight.aiontosight.ai One notable example is the investigation of a derivative, 4-((6-amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile, in the context of new drug research and development. pharmaoffer.com
The future direction in this field involves the use of high-throughput screening and computational modeling to design and synthesize novel derivatives based on the this compound scaffold. ontosight.ai By modifying the substitution pattern and incorporating other pharmacophores, medicinal chemists aim to develop new drug candidates with improved efficacy and selectivity for a variety of disease targets.
Inhibition of Bacterial Growth
Extracts from the leaves of Polyalthia rumphii, a plant used in traditional medicine, have demonstrated significant antibacterial properties. samipubco.comresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) analysis identified this compound as one of the primary constituents of these extracts, with a concentration of 5.01%. samipubco.comresearchgate.net Studies have evaluated the efficacy of different solvent extracts—methanol (B129727), dichloromethane (B109758) (DCM), and hexane (B92381)—against various bacterial species. The methanolic extract, in particular, showed a pronounced inhibitory effect on the growth of six bacterial species. samipubco.com The antibacterial activity was determined by measuring the inhibition zones, with the methanolic extract proving more effective than the DCM and hexane extracts. samipubco.com
A derivative, 4-hydroxy-3,5-dimethylbenzonitrile (B139854) (also known as 2,6-Dimethyl-4-cyanophenol), is also noted for its ability to inhibit bacterial growth by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV. cymitquimica.com
Table 1: Antibacterial Activity of Polyalthia rumphii Methanolic Leaf Extract (Containing 5.01% this compound)
| Bacterial Species | Inhibition Zone (mm) |
| Streptococcus pyogenes | 11 |
| Streptococcus pneumoniae | 8 |
| Staphylococcus aureus | 13 |
| Pseudomonas aeruginosa | 8.8 |
| Yersinia enterocolitica | 9.2 |
| Escherichia coli | 11 |
| Data sourced from a study on the biomedical properties of Polyalthia rumphii leaf extracts. samipubco.com |
Development of New Drugs and Therapeutic Agents
The benzonitrile structural motif is a valuable building block in medicinal chemistry for the development of new pharmaceutical compounds. smolecule.comontosight.ai Derivatives of this compound are being investigated for a range of therapeutic applications. ontosight.ai For instance, the derivative 2,6-Dimethyl-4-cyanophenol has been identified as an inhibitor of HIV reverse transcriptase, an enzyme crucial for the replication of the human immunodeficiency virus (HIV). cymitquimica.com This highlights the potential of the this compound scaffold in designing novel antiviral agents. cymitquimica.comchalcogen.ro The versatility of the benzonitrile core allows for chemical modifications to create compounds that can target specific enzymes or receptors involved in various disease pathways. ontosight.ai
Targeting Specific Receptors or Enzymes
A key area of research for this compound derivatives is their ability to interact with and modulate the activity of specific biological targets. The LytTR domain, a component of transcription factors that regulate virulence in bacteria, has been identified as a promising target for new antibiotics because this domain is not present in humans. nih.govnih.gov Derivatives such as 4-hydroxy-2,6-dimethylbenzonitrile (B1297900) are designed to occupy hydrophobic clefts within the LytTR domain of the AgrA protein in Staphylococcus aureus, a key regulator of its virulence. nih.gov Furthermore, the derivative 2,6-Dimethyl-4-cyanophenol has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are critical for bacterial DNA replication. cymitquimica.com
Fragment-Based Ligand Discovery (e.g., AgrA protein interaction)
Fragment-Based Ligand Discovery (FBLD) is a modern approach in drug discovery that screens small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. gu.sewiley-vch.de These fragments serve as starting points for the development of more potent and specific lead compounds. gu.sewiley-vch.de This method is particularly useful for challenging targets like those involved in protein-protein interactions. wiley-vch.dedovepress.com
In this context, a derivative of this compound has been utilized in FBLD. Specifically, 4-hydroxy-2,6-dimethylbenzonitrile was identified from a library of 500 compounds as a fragment that binds to the C-terminal domain (AgrAC) of the AgrA protein. nih.gov The AgrA protein is a transcription factor that controls the expression of virulence genes in Staphylococcus aureus. nih.gov The identification of fragments that bind to AgrA is the first step toward developing drugs that can disrupt its function and thereby reduce the pathogenicity of the bacteria. nih.gov NMR screening methods were employed to detect the binding of the fragment to the AgrA protein. nih.gov
The ultimate goal of targeting the AgrA protein is to inhibit its ability to bind to DNA, which would prevent the transcription of virulence genes. nih.govnih.gov To test the efficacy of the identified fragments, electrophoretic mobility shift assays (EMSAs) are performed. nih.gov These assays measure the ability of a protein to bind to a specific DNA sequence. nih.gov While three other compounds identified in the same fragment screen were shown to inhibit the DNA-binding activity of AgrAC, the study reported that 4-hydroxy-2,6-dimethylbenzonitrile had no apparent effect on DNA binding at concentrations up to 5 mM. nih.gov However, other research suggests that derivatives based on the benzonitrile core can be optimized to effectively disrupt AgrA-DNA binding by targeting hydrophobic regions of the LytTR domain.
Environmental and Biological Fate Studies (Implicit from natural occurrence)
The presence of this compound in natural sources, such as the plant Polyalthia rumphii, implies its introduction and circulation within certain terrestrial ecosystems. samipubco.comresearchgate.net However, comprehensive data on its environmental fate, including persistence, degradability, and bioaccumulation potential, remains largely unavailable. hpc-standards.us Safety data sheets suggest that due to its low water solubility, the compound is not likely to be mobile in soil, and spillage is unlikely to penetrate the ground. thermofisher.com While specific biodegradability data for this compound is lacking, a study on a related substance showed it to be readily biodegradable. europa.eu
Presence in Natural Extracts (e.g., Polyalthia rumphii)
This compound has been identified as a significant natural product in the leaves of Polyalthia rumphii, a member of the Annonaceae family found in tropical and subtropical regions. samipubco.comresearchgate.net This plant has a history of use in traditional Chinese medicine for various purposes, including fever prevention and managing hypertension. samipubco.comresearchgate.net Analysis of a methanolic extract of the plant's leaves using GC-MS revealed the presence of 22 distinct compounds. samipubco.com Among these, this compound was found in a high percentage (5.01%), alongside other major constituents like Trans-α-bergamotene and Benzene (B151609), 1-methoxy-4-(4-methyl-4-pentenyl)-. samipubco.com
Table 2: Major Chemical Constituents Identified in the Methanolic Extract of Polyalthia rumphii Leaves
| Compound | Percentage (%) |
| Trans-α-bergamotene | 11.23 |
| Benzene, 1-methoxy-4-(4-methyl-4-pentenyl)- | 8.97 |
| 2,5-Pyrrolidinedione, 1-methyl- | 6.89 |
| This compound | 5.01 |
| Data from GC-MS analysis of Polyalthia rumphii leaf extract. samipubco.com |
Emerging Research Areas
Supramolecular Chemistry Applications
While not a common building block in extensive supramolecular architectures like metal-organic frameworks (MOFs), this compound serves a critical role as a ligand in coordination chemistry, particularly in the construction of photoreactive metallic complexes. Its primary contribution lies in its function as a monodentate ligand, where its significant steric bulk can be exploited to fine-tune the properties of the resulting supramolecular assembly.
Research into ruthenium-based systems has demonstrated the utility of this compound (abbreviated as MeBN in some studies) in creating complexes designed for light-driven applications. In one such study, a series of photoreactive complexes with the general formula Ru(terpy*)(N−N)(L)²⁺ were synthesized. acs.orgnih.gov Here, this compound was used as the monodentate ligand (L). acs.orgnih.gov The study revealed that the steric interactions between the bulky this compound ligand and the adjacent bidentate spectator ligand (N-N) dramatically influence the complex's geometry and, consequently, its photochemical reactivity. acs.orgnih.gov
Specifically, when a highly sterically demanding spectator ligand like 2,9-dimethyl-1,10-phenanthroline (dmp) is used, the resulting structural distortion leads to a significantly enhanced quantum yield for the photosubstitution of the this compound ligand. acs.orgnih.gov This controlled, light-induced expulsion of a specific component is a foundational concept for the development of molecular-level machines and switches. acs.orgnih.gov The pronounced steric hindrance of this compound is therefore not a limitation but a design element, allowing for the precise calibration of reactivity within a supramolecular system. acs.org
Novel Reaction Pathways and Mechanistic Exploration
The distinct steric and electronic profile of this compound makes it an invaluable tool for probing reaction mechanisms and discovering novel chemical transformations. Its reactivity, or lack thereof under certain conditions, provides crucial insights into the steric sensitivity of various chemical processes.
Photochemical Isomerization: In the realm of organic photochemistry, this compound is a member of a triad (B1167595) of isomers that undergo phototransposition in acetonitrile (B52724). researchgate.netnih.gov This triad, which also includes the 2,3-dimethyl and 3,4-dimethyl isomers, can interconvert upon irradiation. researchgate.netnih.gov However, the reactivity and the composition of the resulting photostationary state are highly dependent on the specific isomer, with this compound participating in this photochemical equilibrium. researchgate.netnih.gov Mechanistic studies suggest these reactions proceed through highly reactive intermediates, with the cyano-substituted carbon playing a critical role in directing the reaction pathways. nih.gov
Steric Hindrance in Organometallic Reactions: The influence of the ortho-methyl groups is profoundly evident in organometallic chemistry. In a study involving the reaction of various benzonitriles with an osmium polyhydride complex, OsH₆(PⁱPr₃)₂, this compound behaved uniquely. csic.es While less hindered nitriles like benzonitrile and 2-methylbenzonitrile readily insert into an Os-H bond to form osmium-azavinylidene intermediates, this compound does not. csic.es Instead, it coordinates to the metal center through its nitrogen atom to form a stable saturated tetrahydride-osmium(IV) derivative, OsH₄{κ¹-N-(N≡CC₆H₃Me₂)}(PⁱPr₃)₂. csic.es This complex is thermally stable and resists the insertion reaction, a direct consequence of the steric shielding of the nitrile group by the two adjacent methyl groups. csic.es
| Reactant | Catalyst/Reagent | Product Type | Mechanistic Insight |
| This compound | OsH₆(PⁱPr₃)₂ | Stable κ¹-N adduct | Steric hindrance prevents insertion into Os-H bond. csic.es |
| Benzonitrile | OsH₆(PⁱPr₃)₂ | Azavinylidene derivative | Insertion into Os-H bond occurs readily. csic.es |
| 2-Methylbenzonitrile | OsH₆(PⁱPr₃)₂ | Azavinylidene derivative | Insertion into Os-H bond occurs readily. csic.es |
Probing Steric Limits in Cycloadditions: The steric bulk of this compound has been used to define the limits of certain cycloaddition reactions. In attempts to synthesize tricyclic 5,6-dihydro-4H-benzo[b] nih.govst-andrews.ac.uktriazolo[1,5-d] nih.govst-andrews.ac.ukdiazepine derivatives via a [3+2]-cycloaddition/rearrangement cascade, researchers found that the reaction failed when this compound was used as the nitrile component. nih.govbeilstein-journals.org Similarly, another study on the formation of triazolodiazepinium salts reported a much lower yield with this compound compared to less hindered nitriles. acs.org This failure or significant reduction in yield is attributed directly to the severe steric hindrance around the cyano group, which prevents the necessary nucleophilic attack to initiate the reaction sequence. nih.govbeilstein-journals.orgacs.org
Ligand in Mechanistic Studies of Olefin Metathesis: In a more recent development, this compound has been employed as an ancillary ligand to aid in the mechanistic investigation of iron-catalyzed olefin metathesis. Researchers were able to isolate and characterize key metallacyclobutane intermediates by adding this compound as a ligand. Its coordination to the iron center reduced the solubility of the intermediate complex, facilitating the growth of single crystals for X-ray diffraction analysis and providing concrete evidence for the proposed Chauvin mechanism in this iron-based system. chemistryviews.org
Q & A
Q. Key Parameters Table
| Step | Conditions | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Basic | NaOH | 100°C | 6 h | 100% |
| 2 | Acidic | HCl | 120°C | 10 h | 85% |
Advanced Synthesis: How does this compound participate in osmium-mediated catalytic reactions?
Methodological Answer:
this compound acts as a ligand in osmium complexes, facilitating hydrogenation and transfer hydrogenation reactions. For example:
- OsH₄ Complex Formation : Reacting this compound with OsH₄(PiPr₃)₂ in toluene at 120°C for 72 hours forms OsH₄{κ¹-N-(N≡CC₆H₄Me₂)}(PiPr₃)₂, confirmed by X-ray crystallography and NMR spectroscopy .
- Mechanistic Insight : The nitrile group coordinates to osmium, stabilizing intermediates during catalytic cycles. Kinetic studies suggest a rate-determining step involving ligand substitution .
Q. Spectroscopic Data (Compound 2, )
- ¹H NMR : δ 2.25 (s, 6H, CH₃), 7.15–7.40 (m, 3H, aromatic).
- ³¹P NMR : δ 45.2 (s, PiPr₃).
Basic Characterization: What spectroscopic methods validate the structure of this compound derivatives?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : Molecular ion peaks at m/z 131 (C₉H₉N⁺) confirm the molecular weight .
- X-ray Crystallography : Resolves bond angles and distances, critical for confirming ligand coordination in metal complexes .
Advanced Data Analysis: How can researchers reconcile discrepancies in hydrolysis yields reported across studies?
Methodological Answer:
Yield variations arise from differences in:
Catalyst Purity : Trace metals in NaOH/KOH can deactivate intermediates.
Reaction Atmosphere : Hydrolysis under inert gas (N₂/Ar) minimizes oxidation side reactions.
Workup Procedures : Efficient extraction (e.g., using ethyl acetate) improves recovery .
Q. Troubleshooting Table
| Issue | Solution | Reference |
|---|---|---|
| Low amide yield | Use degassed solvents | |
| Acidic hydrolysis <80% | Extend reaction time to 12+ hours |
Basic Safety: What are the recommended handling protocols for this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing .
- Storage : Keep in airtight containers at 0–6°C to prevent degradation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Environmental: How should nitrile-containing waste be treated to minimize ecological impact?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
